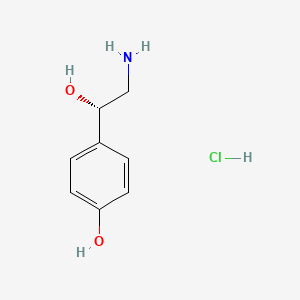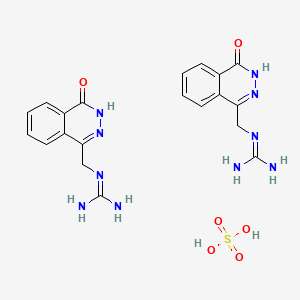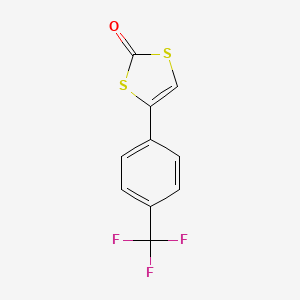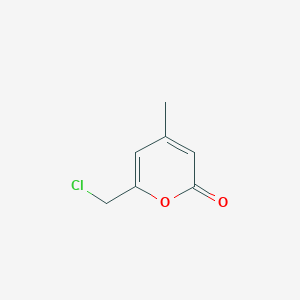
6-(Chloromethyl)-4-methyl-2H-pyran-2-one
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include its role or function if it’s commonly used in a specific context, such as in a particular chemical reaction or industrial process.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically reported.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and any products formed during these reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and spectral properties (UV, IR, NMR, MS).Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- The compound reacts with secondary amines, leading to products like 2-aminomethyl derivatives of kojic acid and 2-amino-6-methyl derivatives (Konopíková et al., 1996).
- It serves as a precursor in the preparation of various naphtho[1,2-b]pyrans, important in the synthesis of different chemical derivatives (Cotterill et al., 1998).
Applications in Materials Science
- Pyran-2-one derivatives, including 6-(chloromethyl)-4-methyl-2H-pyran-2-one, show potential as corrosion inhibitors for metals in acidic environments, as demonstrated in electrochemical studies (El Hattak et al., 2021).
- The compound's derivatives have been explored for their nonlinear optical properties, indicating potential applications in electro-optical devices (Moylan et al., 1996).
Biomedical Research
- Some derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antiviral properties, showing notable activity against various pathogens [(Aytemir et al., 2011)](https://consensus.app/papers/synthesis-activities-mannich-bases-acid-derivatives-aytemir/b8ddae780a305503a668d1882bd19d27/?utm_source=chatgpt).
- In the field of seed germination, a derivative, 3-methyl-2H-furo[2,3-c]pyran-2-one, has been identified as a key agent in smoke that promotes seed germination in various plant species (Flematti et al., 2005).
Other Chemical Applications
- The compound is utilized in the synthesis of various 2H-pyran-2-one derivatives, which have diverse applications in organic chemistry and pharmaceutical research (Kvita & Sauter, 1990).
- It is also involved in the synthesis of complex molecules such as unsymmetrical pyrazolylmethylpyridine metal complexes, which are catalysts for ethylene oligomerization reactions, highlighting its importance in industrial chemistry (Nyamato et al., 2014).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storage.
Orientations Futures
This could include potential applications of the compound, areas for further research, or ways that its synthesis or use could be improved.
Propriétés
IUPAC Name |
6-(chloromethyl)-4-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIDLGSVCGOJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560801 | |
| Record name | 6-(Chloromethyl)-4-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-4-methyl-2H-pyran-2-one | |
CAS RN |
4394-75-6 | |
| Record name | 6-(Chloromethyl)-4-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



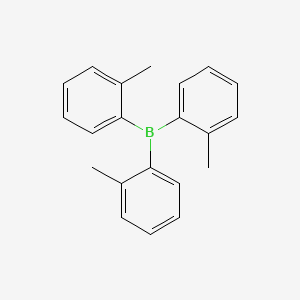
![3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1655796.png)
![N-[2-(acetylamino)-3-phenylacryloyl]alanine](/img/structure/B1655797.png)
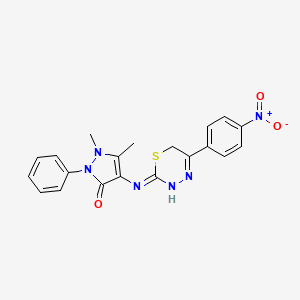
![3-Chloro-1-azabicyclo[2.2.2]octane](/img/structure/B1655800.png)
![2-(3-methylphenyl)-4-[(3-nitrophenyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B1655801.png)
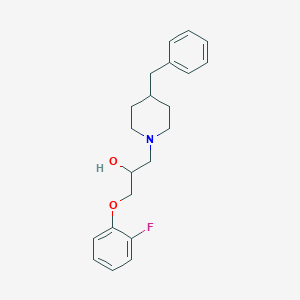
![4-(4-methoxyphenyl)-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B1655805.png)
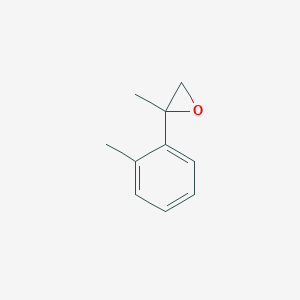
![1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone](/img/structure/B1655807.png)
![4-[(4E)-4-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B1655809.png)
